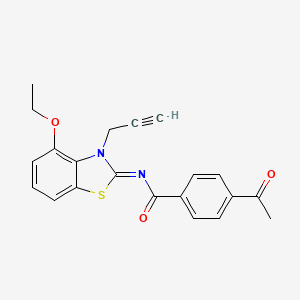

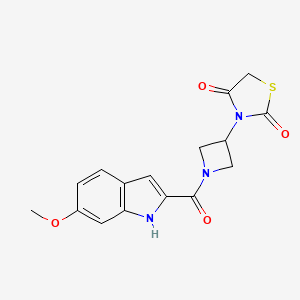

![molecular formula C23H18N4O5 B2530644 2-氨基-N-(2-甲氧基苯基)-3-(3-硝基苯甲酰)吲哚并[1,2-b]氮杂环-1-甲酰胺 CAS No. 906162-73-0](/img/structure/B2530644.png)

2-氨基-N-(2-甲氧基苯基)-3-(3-硝基苯甲酰)吲哚并[1,2-b]氮杂环-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic molecule that is likely to be of interest due to its structural similarity to other compounds with known biological activities. Although the specific compound is not described in the provided papers, similar compounds such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide have been synthesized and analyzed for their antitumor activities. These compounds share a common indazole carboxamide core, which is a feature that could be present in the compound of interest and may contribute to its biological activity.

Synthesis Analysis

The synthesis of related compounds involves the condensation of an isocyanato-substituted benzene with an aminated indazole derivative . The aminated indazole is typically prepared from a difluorobenzonitrile precursor, which undergoes amination with morpholine followed by cyclization with hydrazine hydrate. While the exact synthesis of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is not detailed, it is reasonable to assume that a similar synthetic strategy could be employed, with appropriate substitutions to achieve the methoxy and nitrobenzoyl functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using crystallographic methods . These structures are characterized by the presence of the indazole carboxamide core and various substituents that influence the overall geometry and electronic properties of the molecule. The crystal structure determination provides valuable information on the bond lengths, angles, and conformation of the molecule, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Although the specific chemical reactions of 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide are not provided, the related compounds have been shown to inhibit the proliferation of cancer cell lines . This suggests that the compound may undergo biological interactions or reactions that affect cellular processes. The presence of amino, methoxy, and nitrobenzoyl groups could potentially be involved in hydrogen bonding, electron transfer, or other chemical interactions with biological macromolecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide can be inferred from related compounds. These properties include solubility, melting point, and stability, which are important for the compound's handling and potential application as a pharmaceutical agent. The chemical properties such as pKa, lipophilicity, and reactivity are also critical for predicting the compound's behavior in biological systems. The crystallographic data provide insights into the compound's solid-state properties, which can affect its formulation and delivery .

科学研究应用

合成和化学性质

相关化合物的合成和表征: 已经对与2-氨基-N-(2-甲氧基苯基)-3-(3-硝基苯甲酰)吲哚并[1,2-b]氮杂环-1-甲酰胺密切相关的化合物进行了研究。一项研究重点关注新型5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成和表征,并评估了它们对艾氏腹水癌细胞的细胞毒活性 (Hassan、Hafez 和 Osman,2014)。

化学结构和生物活性: 另一项研究合成了3-氨基-5H-1,2,3-三嗪并[5,4-b]吲哚-4-酮等化合物的结构并对其进行了研究,这些化合物可能因化学结构和潜在生物活性相似而具有相关性 (Monge 等人,1991)。

杂环化合物的合成: 对与目标化合物在结构上相关的杂环5-氨基-2-甲氧基苯甲酰胺的合成进行的研究提供了对化学性质和合成方法的见解 (Valenta 等人,1990)。

在医学研究中的应用

潜在的抗癌剂: 对与目标化合物具有结构元素的杂环吩嗪甲酰胺的研究表明,它们作为靶向拓扑异构酶的潜在抗癌剂 (Gamage 等人,2002)。

光致发光材料: 对与所讨论化合物相关的6-氨基-8-氰基苯并[1, 2-b]吲哚并氮杂环的研究揭示了不寻常的酸响应光致发光行为,表明在材料科学中具有潜在应用 (Outlaw 等人,2016)。

新型衍生物的合成: 涉及合成新型吲哚并咪唑并嘧啶衍生物的研究,其结构与2-氨基-N-(2-甲氧基苯基)-3-(3-硝基苯甲酰)吲哚并[1,2-b]氮杂环-1-甲酰胺相似,提供了对具有潜在治疗应用的新型化合物的开发的见解 (Wang 等人,2016)。

属性

IUPAC Name |

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O5/c1-32-18-11-3-2-9-16(18)25-23(29)19-17-10-4-5-12-26(17)21(20(19)24)22(28)14-7-6-8-15(13-14)27(30)31/h2-13H,24H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDRPWMBFIYDCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-methoxyphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

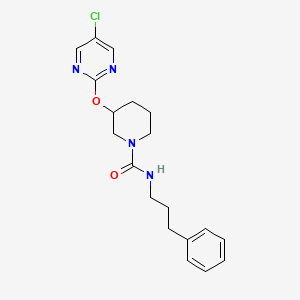

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)

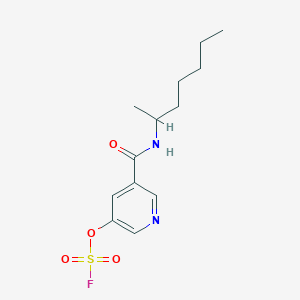

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

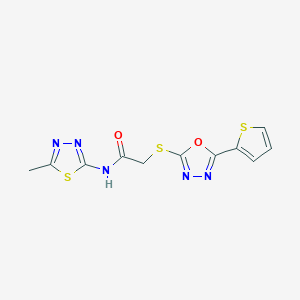

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)